molecular formula C22H22N2O3 B2366694 3-butyl-1-(3-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 892427-29-1

3-butyl-1-(3-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2366694
CAS No.: 892427-29-1
M. Wt: 362.429
InChI Key: PPDXZQMFUZTZAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-butyl-1-(3-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the benzofuro[3,2-d]pyrimidine family. These compounds are known for their diverse biological activities, including anti-inflammatory, antiviral, analgesic, anti-proliferative, and antimicrobial properties . The unique structure of benzofuro[3,2-d]pyrimidine derivatives makes them valuable in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuro[3,2-d]pyrimidine derivatives typically involves the aza-Wittig reaction. This reaction uses iminophosphoranes with n-butyl isocyanate at 40–50°C to form carbodiimide intermediates. These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles to yield 3-alkyl-2-amino (aryloxy/alkoxy)-benzofuro[3,2-d]pyrimidin-4(3H)-ones in satisfactory yields. The reaction is catalyzed by sodium ethoxide or potassium carbonate (K2CO3) .

Industrial Production Methods

Industrial production methods for these compounds are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

3-butyl-1-(3-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

3-butyl-1-(3-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-butyl-1-(3-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. These compounds are known to inhibit enzymes and receptors involved in inflammation, viral replication, and cell proliferation . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-butyl-1-(3-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific structural features and the broad spectrum of biological activities it exhibits. Its ability to act as a scaffold for drug discovery makes it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

3-butyl-1-[(3-methylphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3/c1-3-4-12-23-21(25)20-19(17-10-5-6-11-18(17)27-20)24(22(23)26)14-16-9-7-8-15(2)13-16/h5-11,13H,3-4,12,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPDXZQMFUZTZAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N(C1=O)CC4=CC=CC(=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.